2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is classified as a thiadiazole derivative, which is known for its structural complexity and reactivity. Its unique molecular architecture allows it to participate in various chemical reactions, making it a valuable scaffold for drug discovery and development.
The compound is cataloged in various chemical databases such as PubChem and BenchChem, where detailed information regarding its synthesis and properties can be found .
2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one falls under the category of thiadiazole derivatives. Thiadiazoles are recognized for their broad spectrum of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.
The synthesis of 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One prominent method includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to yield the desired compound. This approach highlights the versatility of thiadiazole chemistry in producing complex structures .
The molecular formula of 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is C11H6BrN3OS. It has a monoisotopic mass of approximately 306.941498 Da and an average mass of 308.154 Da .
The compound features a complex heterocyclic structure characterized by:
InChI Key: QHWNMYGNCBEGCE-UHFFFAOYSA-N provides a unique identifier for database searches.
The compound participates in several types of chemical reactions:
Common reagents used include:
Conditions often involve catalysts and specific solvents to optimize yields.
The mechanism of action for compounds like 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves interaction with biological targets such as enzymes or receptors. The thiadiazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions due to its electron-rich nature.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature variations.
The synthesis of 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one benefits significantly from one-pot multicomponent reactions (MCRs), which enable efficient construction of its complex heterocyclic framework. These strategies involve the sequential condensation of three key precursors: 2-aminothiadiazole derivatives, substituted benzaldehydes, and β-ketoesters or acetoacetate equivalents. In a pivotal study, researchers achieved the synthesis of structurally related thiadiazolopyrimidine carboxylates via an uncatalyzed, one-pot reaction in acetic acid solvent [3]. This method capitalizes on the nucleophilic reactivity of the 2-amino group in thiadiazole precursors toward carbonyl electrophiles, followed by intramolecular cyclodehydration. Optimization revealed that the phenyl substituent at the 7-position originates directly from benzaldehyde derivatives, while the bromo moiety is introduced via pre-functionalized thiadiazole precursors (e.g., 2-bromo-5-phenyl-1,3,4-thiadiazole) . MCR approaches significantly reduce purification burden and improve atom economy compared to traditional stepwise routes, making them invaluable for generating chemical libraries for bioactivity screening [3] [4].
Microwave irradiation has revolutionized the synthesis of thiadiazolopyrimidinones by dramatically enhancing reaction efficiency. Conventional thermal methods for constructing the thiadiazolo[3,2-a]pyrimidine core often suffered from prolonged reaction times (up to 36 hours) and moderate yields (∼25%) [3]. Microwave-assisted protocols overcome these limitations through rapid, uniform energy transfer, accelerating the key cyclocondensation step. In a landmark study, researchers demonstrated that irradiating a mixture of 2-aminothiadiazole, benzaldehyde, and ethyl acetoacetate in acetic acid at controlled power levels delivered the bicyclic system in near-quantitative yields (92%) within minutes instead of hours [3]. This technique suppresses undesirable side reactions by minimizing thermal degradation and enhances reproducibility through precise temperature control. The dramatic rate acceleration stems from microwave-specific dielectric heating effects, which facilitate the formation of the cyclic transition state required for annulation. This approach is particularly advantageous for introducing electron-withdrawing groups like bromine at the 2-position, as these substituents can otherwise slow cyclization under thermal conditions [3] [6].
Polyphosphoric acid (PPA) serves as both solvent and catalyst for the cyclodehydration reactions central to thiadiazolopyrimidinone synthesis. This method is particularly effective for constructing derivatives bearing a phenyl ring at the 7-position, such as 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. The protocol involves heating aminothiadiazole intermediates with appropriately substituted β-ketoesters in PPA at elevated temperatures (120-140°C) [1]. PPA acts as a Brønsted acid catalyst and dehydrating agent, facilitating the nucleophilic attack of the thiadiazole amino group on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization. Reaction optimization showed that controlling viscosity through PPA concentration and precise temperature gradients are critical for achieving high regioselectivity at the C2 position. The bromo substituent is typically introduced via pre-brominated thiadiazole precursors prior to cyclization, as the harsh conditions of PPA-mediated cyclization are incompatible with late-stage electrophilic bromination. This method reliably delivers the target scaffold in moderate to good yields (50-75%) and has been scaled to multigram quantities for biological testing [1].
The structural design of 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives draws inspiration from marine natural products with potent bioactivity. Researchers employed a rational hybridization approach combining pharmacophoric elements from two marine-derived scaffolds: the antiviral nortopsentin alkaloids (isolated from sponge Spongosorites ruetzleri) and the antibacterial Essramycin triazine-piperazine system [1]. Nortopsentin contributes the bioactive indole heterocycle, while Essramycin provides the condensed thiadiazolopyrimidine core. This strategy led to the synthesis of twenty-two hybrid derivatives, including compound 8j (structurally analogous to 2-bromo-7-phenyl derivatives), where the phenyl group at position 7 and bromine at position 2 were systematically varied. Biological evaluation revealed that these hybrid compounds exhibit potent antibiofilm activity without significant antibacterial effects, indicating a specific anti-virulence mechanism. Particularly, fluorinated derivatives demonstrated enhanced activity against Gram-positive pathogens and Candida albicans biofilms, with BIC50 values as low as 17 µg/mL. This validates the hybridization approach as a powerful strategy for developing novel anti-infective agents targeting biofilm-mediated resistance [1].
Recent advances emphasize sustainable synthesis of thiadiazolopyrimidinones through solvent reduction, catalyst-free conditions, and energy-efficient protocols. Microwave-assisted methods exemplify green synthesis by reducing reaction times from hours to minutes and eliminating metal catalysts, thereby minimizing toxic waste [3] [4]. The one-pot MCR strategy further enhances sustainability by avoiding intermediate isolation and reducing solvent consumption by approximately 60% compared to multistep sequences [3]. Researchers have also explored aqueous reaction media for analogous thiadiazolopyrimidine syntheses, though bromo-substituted derivatives often require controlled anhydrous conditions. Solvent-free approaches under mechanical agitation represent another frontier, though they remain less developed for brominated systems. Life cycle assessment of synthetic routes indicates that microwave methods reduce the overall process mass intensity (PMI) by 35-40% primarily through energy savings and higher yields. These green approaches align with pharmaceutical industry goals for benign-by-design synthetic routes while enabling the production of multi-gram quantities needed for pre-clinical development [3] [4] [6].
Table 1: Comparative Analysis of Synthetic Methodologies for 2-Bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Methodology | Reaction Conditions | Yield (%) | Time | Key Advantages | Limitations |
---|---|---|---|---|---|
One-Pot Multicomponent | Acetic acid, reflux, no catalyst | 25-92 | 10 min-36h | No metal catalysts, simple workup | Lower yields in thermal variant |
Microwave-Assisted | Acetic acid, 300W, 120°C | 92 | 10 min | Rapid, high yield, energy-efficient | Specialized equipment required |
PPA-Mediated Cyclization | PPA, 130°C, inert atmosphere | 50-75 | 3-5 h | Tolerates electron-deficient substituents | High viscosity, difficult purification |
Hybridization Approach | Multi-step with final PPA cyclization | 45-68 | 8-12 h | Enables scaffold diversification | Lengthy, moderate overall yield |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: